What is the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
What is the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
An In-depth Technical Guide to the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
Introduction
4-(aminomethyl)-N,N,2-trimethylaniline is a substituted aromatic diamine featuring two distinct basic centers: a tertiary aniline and a primary benzylic amine. In its dihydrochloride salt form, both nitrogen atoms are protonated, making the molecule a dibasic acid in solution. The acid dissociation constants, or pKa values, are critical physicochemical parameters that govern the compound's degree of ionization at a given pH. This property is paramount in drug development, influencing solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles.
| Identifier | Value |
| Chemical Name | 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride |
| CAS Number | 1308650-38-5[2] |
| Molecular Formula | C₁₀H₁₈Cl₂N₂[3] |
| Molecular Weight | 237.17 g/mol [3] |
| Free Base Formula | C₁₀H₁₆N₂[4] |
| Free Base SMILES | CC1=C(C=CC(=C1)CN)N(C)C[1][4] |
Theoretical Framework: Deconstructing the Two pKa Values
As a dihydrochloride salt dissolved in an aqueous medium, the compound exists as a dication. The two pKa values, pKa₁ and pKa₂, correspond to the sequential dissociation of the two most acidic protons from the protonated amine centers.
Caption: Workflow for pKa determination by potentiometric titration.
Alternative Method: UV-Vis Spectrophotometry
For the pKa of the anilinic nitrogen, UV-Vis spectrophotometry offers a complementary approach. The UV absorbance of the aniline chromophore is sensitive to its protonation state.
Methodology Overview:
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Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to 12).
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Add a constant, known concentration of the analyte to each buffer.
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Measure the UV-Vis absorbance spectrum for each sample.
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Identify a wavelength where the absorbance changes significantly with pH.
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Plot absorbance at this wavelength versus pH. The data is fitted to a sigmoidal curve, and the pKa is the pH at the inflection point of the curve.
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Measures change in pH upon addition of a titrant. | Highly accurate and reliable; determines both pKa values simultaneously. [5][6] | Requires pure compound; sensitive to CO₂ contamination. |
| UV-Vis Spectrophotometry | Measures change in light absorbance with pH. | High sensitivity; can be used for very dilute solutions. | Only effective for pKa of the chromophoric group (aniline); requires buffers. |
Computational pKa Prediction
In the absence of experimental data, in silico methods can provide valuable estimations. These methods calculate the thermodynamic properties associated with the deprotonation reaction.
General Workflow:
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Structure Optimization: The 3D structures of the protonated (dicationic, monocationic) and deprotonated (neutral) species are computationally modeled and their geometries are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). [7][8]2. Energy Calculation: The free energies of each species are calculated in both the gas phase and in a simulated aqueous environment using a solvation model (e.g., PCM). [8][9]3. pKa Calculation: The pKa is derived from the calculated free energy difference (ΔG) between the protonated and deprotonated forms of each amine.
Caption: General workflow for computational pKa prediction.
While powerful, these methods are predictive. The accuracy of the prediction depends heavily on the level of theory and the solvation model used. [9]Results should always be interpreted as estimates until validated by experimental data.
Summary and Conclusion
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a dibasic compound with two distinct pKa values.
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pKa₁ (Anilinic N): This value is associated with the deprotonation of the tertiary anilinic ammonium. Due to the strong electron-donating effects of the N,N-dimethyl and 2-methyl substituents, this pKa is predicted to be in the 5.0 - 6.0 range, significantly higher than that of unsubstituted aniline.
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pKa₂ (Aminomethyl N): This value corresponds to the deprotonation of the primary aminomethyl ammonium. Being insulated from ring resonance, this group is much more basic. Its pKa is predicted to be in the 9.5 - 10.5 range, slightly higher than that of benzylamine.
For definitive values, experimental determination via potentiometric titration is the recommended gold standard. The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for researchers to accurately characterize this important molecule.
References
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European Chemicals Agency. (n.d.). 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(aminomethyl)-n,n,2-trimethylaniline dihydrochloride (C10H16N2). Retrieved from [Link]
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Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10863. [Link]
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ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved from [Link]
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Fu, Y., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(39), 9862-9870. [Link]
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Chemistry LibreTexts. (2023, November 20). 24.4 Basicity of Arylamines. Retrieved from [Link]
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Matin, A. A., & Muhammad, N. (2015). Dissociation Constant (pK a ) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 60(12), 3584-3590. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1151-1157. [Link]
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Yilmaz, F., & Yilmaz, F. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]
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The Good Scents Company. (n.d.). N,N,2-Trimethylaniline. Retrieved from [Link]
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van der Valk, J., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71. [Link]
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ReAction. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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ResearchGate. (n.d.). pKa of amine hydrochlorides. Retrieved from [Link]
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Smith, K. J., & Smith, D. A. (2009). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Molecular Modeling, 15(6), 661-669. [Link]
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Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-N,N,N-trimethylanilinium chloride. Retrieved from [Link]
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van der Valk, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]
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PubChem. (n.d.). 4-(aminomethyl)-2-chloro-N-methylaniline. Retrieved from [Link]
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